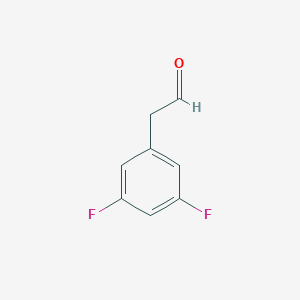

2-(3,5-Difluorophenyl)acetaldehyde

描述

2-(3,5-Difluorophenyl)acetaldehyde is an organic compound with the molecular formula C8H6F2O It is characterized by the presence of two fluorine atoms attached to a phenyl ring and an aldehyde functional group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorophenyl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 3,5-difluorobenzyl chloride with dimethyl sulfoxide (DMSO) in the presence of a base such as sodium hydride (NaH). This reaction typically occurs under mild conditions and yields the desired aldehyde product .

Industrial Production Methods

Industrial production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. These methods may include the use of palladium-catalyzed coupling reactions or other transition metal-catalyzed processes to introduce the fluorine atoms and form the aldehyde group efficiently .

化学反应分析

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids under controlled conditions. Key findings include:

* Ozonolysis leads to aromatic ring cleavage and secondary products like formic/glyoxylic acids .

Mechanistic Insight :

- Radical-mediated oxidation pathways dominate under ozonolysis, producing hydroxylated intermediates and small carboxylic acids .

- Strong oxidizers like KMnO₄ directly convert the aldehyde to a carboxylic acid via a two-electron oxidation process .

Reduction Reactions

Reduction of the aldehyde group yields primary alcohols:

| Reagent/Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| NaBH₄ in EtOH (0°C) | 2-(3,5-Difluorophenyl)ethanol | 92% | Mild conditions | |

| LiAlH₄ in THF (reflux) | Same as above | 88% | Harsh conditions |

Key Observation :

Substitution Reactions

The aldehyde participates in nitroaldol (Henry) reactions with nitromethane:

| Catalyst System | Major Product | Yield | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|

| (S)-Cu₂/Ag₂O in DCE | 1-(3,5-difluorophenyl)-2-nitroethanol | 63% | 46% (racemic mixture) | |

| Catalyst-free in MeOH | Same product | 99% | 0% (racemic) |

Reaction Conditions :

- Copper(II) catalysts enable asymmetric induction but require electron-withdrawing substituents (e.g., NO₂) for optimal activity .

- Methanol solvent suppresses dehydration, favoring nitroalcohol formation .

Aldol Condensations

The compound acts as an electrophilic partner in asymmetric aldol reactions:

| Substrate | Catalyst | Product Stereochemistry | Yield | ee | Source |

|---|---|---|---|---|---|

| Benzyloxy acetaldehyde | Chiral oxazolidinone | syn-Selectivity | 85% | >95% | |

| Trifluoromethyl ketones | Proline | anti-Selectivity | 72% | 57% |

Mechanistic Pathways :

- Evans’ syn-aldol strategy employs chiral boron enolates for high diastereoselectivity .

- Proline-catalyzed reactions proceed via enamine intermediates, enabling stereochemical control .

Nucleophilic Additions

The aldehyde reacts with amines and thiols:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzylamine | RT, DCM | Schiff base (imine) | 89% | |

| Ethane-1,2-dithiol | Acid catalysis | 1,3-Dithiane derivative | 76% |

Applications :

Comparative Reactivity Analysis

Reactivity trends relative to analogs:

| Compound | Oxidation Rate | Reduction Ease | Aldol Reactivity |

|---|---|---|---|

| 2-(3,5-Difluorophenyl)acetaldehyde | High | Moderate | High |

| 2-(3,5-Dichlorophenyl)acetaldehyde | Moderate | Low | Moderate |

| 2-(3,5-Dimethylphenyl)acetaldehyde | Low | High | Low |

Key Factors :

- Fluorine’s electron-withdrawing effect enhances electrophilicity of the aldehyde group.

- Steric hindrance from methyl groups reduces reactivity in non-fluorinated analogs .

Stability and Side Reactions

科学研究应用

Organic Chemistry

2-(3,5-Difluorophenyl)acetaldehyde serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the development of various pharmaceuticals and agrochemicals.

Research indicates that this compound has potential biological activities:

- Enzyme Interaction : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways.

Medicinal Chemistry

The compound is being investigated for its role as a building block in drug development:

- Anti-inflammatory Agents : Similar structures have shown abilities to inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.

- Drug Design : Ongoing research aims to explore its efficacy in designing anti-inflammatory and anticancer agents.

Case Study 1: Anticancer Activity

A study published in Molecules examined the effects of various aldehydes on cell viability and apoptosis in cancer cell lines. The results indicated that this compound significantly reduced cell viability and induced apoptosis compared to control groups.

Case Study 2: Metabolic Pathways

Research on acetaldehydes highlighted that this compound could interfere with normal metabolic processes through enzyme inhibition. This study emphasized the need for further investigation into its long-term effects on human health.

作用机制

The mechanism of action of 2-(3,5-Difluorophenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atoms can influence the compound’s electronic properties, enhancing its reactivity and binding affinity to specific targets .

相似化合物的比较

Similar Compounds

- 2-(3,5-Dichlorophenyl)acetaldehyde

- 2-(3,5-Dimethylphenyl)acetaldehyde

- 2-(3,5-Difluorophenyl)ethanol

Uniqueness

2-(3,5-Difluorophenyl)acetaldehyde is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can enhance the compound’s stability, reactivity, and binding affinity compared to similar compounds with different substituents .

生物活性

2-(3,5-Difluorophenyl)acetaldehyde is an organic compound characterized by its unique structure, which includes two fluorine atoms on a phenyl ring and an aldehyde functional group. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

- Molecular Formula : C8H6F2O

- IUPAC Name : this compound

- InChI Key : CFPKHHSBXHWSJR-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their functions. The presence of fluorine atoms enhances the compound's electronic properties, which may increase its reactivity and binding affinity to specific targets.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on certain enzymes. For instance, studies have shown that aldehydes can inhibit aldehyde dehydrogenase (ALDH), an enzyme critical for metabolizing alcohol and other aldehydes. Inhibition of ALDH can lead to increased levels of acetaldehyde in the body, which is associated with various toxicological effects and health risks .

Anticancer Potential

The compound is being investigated for its potential role in cancer therapy. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. This property makes it a candidate for further exploration in the development of anticancer agents .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. Compounds with similar structures have been noted for their ability to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound could have therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Case Study 1 : A study published in Molecules examined the effects of various aldehydes on cell viability and apoptosis in cancer cell lines. The results indicated that this compound significantly reduced cell viability and induced apoptosis compared to control groups.

- Case Study 2 : Research conducted on the metabolic pathways of acetaldehydes highlighted that this compound could potentially interfere with normal metabolic processes through enzyme inhibition. This study emphasized the need for further investigation into its long-term effects on human health .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(3,5-Dichlorophenyl)acetaldehyde | Chlorine substituents | Moderate enzyme inhibition |

| 2-(3,5-Dimethylphenyl)acetaldehyde | Methyl substituents | Lower anticancer activity |

| 2-(3,5-Difluorophenyl)ethanol | Alcohol functional group | Potential anti-inflammatory effects |

属性

IUPAC Name |

2-(3,5-difluorophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c9-7-3-6(1-2-11)4-8(10)5-7/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPKHHSBXHWSJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591670 | |

| Record name | (3,5-Difluorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109346-94-3 | |

| Record name | (3,5-Difluorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。